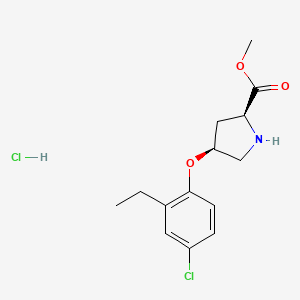![molecular formula C11H19ClN4O2 B1424762 N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl CAS No. 1220030-25-0](/img/structure/B1424762.png)
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl
Übersicht
Beschreibung
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is a useful research compound. Its molecular formula is C11H19ClN4O2 and its molecular weight is 274.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One area of research involving N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is the synthesis of novel heterocyclic compounds. For instance, Kumar and Mashelker (2007) synthesized various oxadiazole derivatives containing 2‐H‐Pyranopyridine‐2‐one moiety, which are expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007).
Development of Antimicrobial Agents
Another application is in the development of antimicrobial agents. Abu-Melha (2013) utilized 2‐Cyano‐N‐(4,6‐dimethyl‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl)acetamide, a related compound, for synthesizing various new heterocycles incorporating the pyrazolopyridine moiety, which were evaluated as antimicrobial agents (Abu-Melha, 2013).
Anticancer Research
In the field of anticancer research, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives which were screened for cytotoxic activities, showing potential as anticancer agents (Rahmouni et al., 2016).
Tuberculosis Treatment Research
Research has also been conducted on developing treatments for tuberculosis. Samala et al. (2013) synthesized 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and evaluated them for their inhibition of Mycobacterium tuberculosis pantothenate synthetase, identifying compounds with significant activity (Samala et al., 2013).
Wirkmechanismus
Target of Action
The primary target of the compound N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl is the non-receptor tyrosine kinase . This enzyme mediates signal transduction downstream of a variety of transmembrane receptors, including classical immunoreceptors like the B-cell receptor (BCR) .
Mode of Action
N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl interacts with its target, the non-receptor tyrosine kinase, to mediate signal transduction . This interaction results in changes in the activity of the kinase, which in turn affects the downstream signaling pathways .
Biochemical Pathways
The compound N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl affects the signaling pathways downstream of the non-receptor tyrosine kinase . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and immune responses .
Result of Action
The molecular and cellular effects of the action of N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl are dependent on the specific signaling pathways it affects . By modulating the activity of the non-receptor tyrosine kinase, this compound can influence a variety of cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxy-1,1-dimethylethyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its subsequent effects .
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-11(2,6-16)13-10(17)9-7-5-12-4-3-8(7)14-15-9;/h12,16H,3-6H2,1-2H3,(H,13,17)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVQJQNFBJNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)





